molecular formula C14H13ClN2O3S2 B14935092 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B14935092
M. Wt: 356.9 g/mol
InChI Key: GJKDKZHZJAGMHY-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a sulfonamide group

Properties

Molecular Formula

C14H13ClN2O3S2

Molecular Weight

356.9 g/mol

IUPAC Name

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H13ClN2O3S2/c15-10-5-6-12(17-7-1-3-13(17)18)11(9-10)16-22(19,20)14-4-2-8-21-14/h2,4-6,8-9,16H,1,3,7H2

InChI Key

GJKDKZHZJAGMHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . The pyrrolidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is unique due to the presence of both a thiophene ring and a sulfonamide group, which can confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Biological Activity

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring attached to a sulfonamide group and a pyrrolidinone moiety. Its molecular formula is C14H14ClN3O2S, with a molecular weight of 315.79 g/mol. The presence of the chloro group on the phenyl ring enhances its biological activity by influencing the electronic properties of the molecule.

Target Enzyme

The primary target of this compound is Factor Xa (FXa) , a crucial enzyme in the coagulation cascade that converts prothrombin to thrombin.

Mode of Action

The compound interacts with FXa through specific binding at the S1 subsite, which allows for effective inhibition. This interaction results in reduced thrombin generation, thereby exhibiting anticoagulant properties that are beneficial in treating thromboembolic diseases.

Pharmacokinetics

Research indicates that this compound possesses good oral bioavailability . Its pharmacokinetic profile suggests rapid absorption and distribution within biological systems, making it suitable for therapeutic applications.

Anticoagulant Activity

The compound has been evaluated for its anticoagulant effects in various studies. In vitro assays demonstrated a significant reduction in thrombin generation when FXa was inhibited by this compound. This property is particularly relevant for developing new anticoagulant therapies .

Antibacterial Activity

While primarily focused on coagulation pathways, preliminary studies suggest potential antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the phenyl and thiophene rings can enhance antibacterial efficacy .

Study 1: Anticoagulant Efficacy

A recent study involving animal models assessed the anticoagulant efficacy of this compound. Results showed a significant decrease in clot formation compared to control groups treated with standard anticoagulants. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent in managing thrombosis.

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of various sulfonamide derivatives, including this compound. It was found that substituents on the phenyl ring significantly influenced both antibacterial and anticoagulant activities. Compounds with electron-donating groups showed enhanced activity against bacterial strains .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis involves coupling a thiophene-2-sulfonamide precursor with a substituted phenyl ring containing a pyrrolidinone moiety. Key steps include:

  • Sulfonylation : React thiophene-2-sulfonyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents (e.g., DCM or THF) at 0–25°C.
  • Nucleophilic Substitution : Introduce the pyrrolidinone group via Buchwald-Hartwig amination or Mitsunobu reaction, depending on the leaving group (e.g., halides) .
  • Optimization : Use 1.2 equivalents of sulfonyl chloride to drive the reaction to completion. Purify intermediates via column chromatography (e.g., silica gel, EtOAc/hexane gradient) and confirm purity by HPLC (>98%) .

Q. Which spectroscopic techniques are critical for structural validation, and what key data should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.2 ppm) and pyrrolidinone carbonyl (δ ~170 ppm in 13C NMR). Splitting patterns confirm substitution on the phenyl ring .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (1150–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (e.g., m/z 405.34 for related compounds ).
  • X-ray Crystallography : Resolve bond lengths (e.g., C–S = 1.76 Å) and torsional angles to confirm stereochemistry .

Q. How should solubility challenges be addressed in formulation for in vitro studies?

  • Methodological Answer :

  • Solvent Selection : Use DMF or DMSO (≤1 mg/mL solubility based on structurally similar compounds ).
  • Sonication : Enhance dissolution via 30-minute sonication at 40°C.
  • Storage : Aliquot at −20°C to prevent degradation; avoid freeze-thaw cycles .
  • Co-solvents : For aqueous assays, employ cyclodextrins (20% w/v) or Tween-80 (0.1% v/v) to improve solubility .

Advanced Research Questions

Q. How can contradictions between in vitro bioactivity and in vivo efficacy be systematically resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and AUC using LC-MS/MS. Poor bioavailability may require prodrug strategies (e.g., esterification of sulfonamide groups) .
  • Metabolic Stability : Conduct cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic hotspots.
  • Blood-Brain Barrier Penetration : Use PAMPA assays to predict CNS accessibility. Modify substituents (e.g., tert-butyl groups) to enhance lipophilicity .

Q. What computational approaches are effective in designing analogs with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., sGC in ). Prioritize residues like Arg139 for hydrogen bonding.
  • QSAR Modeling : Correlate logP, polar surface area, and IC50 values to optimize pharmacokinetic properties.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .

Q. How can the mechanism of action be validated for enzymatic targets (e.g., guanylate cyclase)?

  • Methodological Answer :

  • Enzyme Assays : Measure cGMP production via ELISA in HEK293 cells transfected with sGC (see for protocols).
  • Mutagenesis : Perform alanine scanning on proposed binding residues (e.g., Glu203) to confirm critical interactions.
  • SPR Analysis : Determine binding kinetics (KD) in real-time; a KD < 10 nM indicates high affinity .
  • Negative Controls : Use enantiomers or scrambled peptides to rule out nonspecific effects .

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